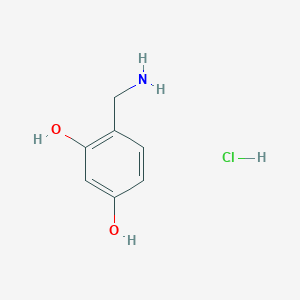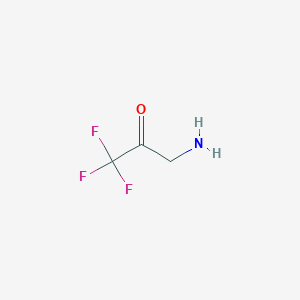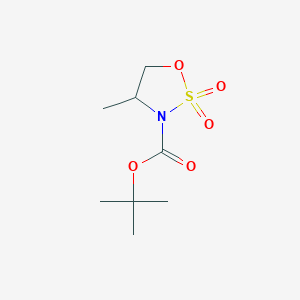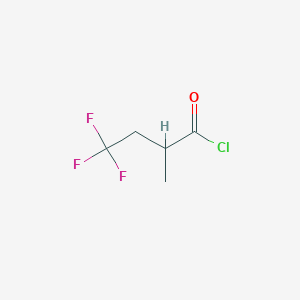
4-(Aminomethyl)benzene-1,3-diol hydrochloride
説明
4-(Aminomethyl)benzene-1,3-diol hydrochloride, also known as 1,2-Benzenediol, 4-(aminomethyl)-, hydrochloride, is a chemical compound with the formula C₇H₁₀ClNO₂ . Its CAS Number is 63452-56-2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H9NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H,4,8H2 . The molecular weight of this compound is 139.15 .Physical And Chemical Properties Analysis
The compound this compound has a molecular weight of 139.15 . It is typically stored at room temperature .科学的研究の応用
Antioxidant Behavior
Hydroquinones, which are related to 4-(Aminomethyl)benzene-1,3-diol hydrochloride, act as chain-breaking antioxidants. Research on hydroquinones reveals that their antioxidant behavior can vary, influenced by ring-substitution and reaction conditions. This variance is linked to the reaction of the resulting semiquinone radicals with molecular oxygen, a process that differs between 1,4-semiquinone and 1,2-semiquinone radicals derived from catechols (Valgimigli et al., 2008).
Antibacterial and Antifungal Properties
Compounds similar to this compound, specifically some benzene-1,2-diols, have demonstrated notable antibacterial and antifungal activity against a range of microorganisms (Narayana et al., 2006).
Metal Complex Formation in Pharmaceuticals
The compound's ability to form complexes with metal ions in pharmaceuticals has been studied. These complexes are formed in a basic medium, and the color of these complexes can be measured spectrophotometrically. This characteristic is particularly useful in the pharmaceutical field for the determination of drug dosage forms (Jaishri Kaushik et al., 2022).
Electrochemical Characterization
Electrochemical studies on hydroxy- and amino-polysubstituted benzenes, which include compounds similar to this compound, have been conducted. These studies are important for understanding the environmental impact of these compounds and for developing degradation procedures, such as electrochemical oxidation (Pelmuş et al., 2020).
Enzyme Inhibition
Research has identified a compound structurally related to this compound as a competitive inhibitor of urease, an enzyme. This finding suggests potential applications in treating gastritis and peptic ulcers (Xiao Zhu-ping, 2012).
Safety and Hazards
作用機序
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as dopamine, are involved in various neurotransmitter pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-(Aminomethyl)benzene-1,3-diol hydrochloride, it is known to be relatively stable under dry conditions . .
特性
IUPAC Name |
4-(aminomethyl)benzene-1,3-diol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c8-4-5-1-2-6(9)3-7(5)10;/h1-3,9-10H,4,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKPCZYOXAVZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Ethoxyphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3100136.png)
![4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B3100156.png)

![Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3100167.png)
![tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate](/img/structure/B3100171.png)
![1-Phenyl-1,6-diazaspiro[3.4]octane](/img/structure/B3100173.png)
![2-Oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3100181.png)



![(R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl](/img/structure/B3100218.png)


![N-[(3S)-Pyrrolidin-3-yl]-6-(trifluoromethyl)-pyrimidin-4-amine dihydrochloride](/img/structure/B3100229.png)